DL-N-FMOC-2'-METHYLPHENYLALANINE chemical properties
DL-N-FMOC-2'-METHYLPHENYLALANINE chemical properties
An In-Depth Technical Guide to DL-N-FMOC-2'-METHYLPHENYLALANINE: Properties, Applications, and Protocols for Advanced Peptide Synthesis
Abstract
DL-N-FMOC-2'-METHYLPHENYLALANINE is a non-canonical amino acid derivative that serves as a pivotal building block in modern peptide chemistry. The strategic placement of a methyl group at the ortho position of the phenylalanine side chain introduces unique steric and hydrophobic properties, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group enables its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, core applications in peptide science, and detailed, field-proven protocols for its use. It is designed to equip researchers and drug development professionals with the expert knowledge required to effectively leverage this compound in the synthesis of advanced peptides and peptidomimetics.
Core Chemical Identity and Physicochemical Properties
DL-N-FMOC-2'-METHYLPHENYLALANINE is a racemic mixture of the D and L enantiomers of N-Fmoc protected 2-methylphenylalanine. The Fmoc group provides a temporary, base-labile shield for the α-amino group, a cornerstone of the orthogonal protection strategy in modern peptide synthesis.[1] The 2-methylphenyl side chain imparts significant steric bulk and increased hydrophobicity compared to its parent amino acid, phenylalanine. This modification is a key tool for modulating peptide conformation, enhancing stability against enzymatic degradation, and improving pharmacokinetic profiles.[][3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | [4] |
| Synonyms | FMOC-DL-2'-METHYLPHE, N-FMOC-DL-2'-METHYLPHENYLALANINE | [5] |
| CAS Number | 135944-06-8 | [5] |
| Molecular Formula | C₂₅H₂₃NO₄ | [5][6] |
| Molecular Weight | 401.46 g/mol | [5][6] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 157-164 °C | [5] |
| Purity | Typically ≥97-98% (HPLC) | [5][6] |
| Storage | 0 - 8 °C, sealed in a dry environment | [5][6] |
Solubility Profile: While quantitative solubility data is not extensively published, DL-N-FMOC-2'-METHYLPHENYLALANINE, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents essential for SPPS.[7]
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).
-
Moderate to Low Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Insoluble: Water, Diethyl ether, Hexanes.
The choice of solvent is critical; DMF and NMP are preferred for their ability to efficiently solvate the growing peptide chain and dissolve reagents, which is crucial for achieving high coupling efficiencies.[8]
Spectroscopic Characterization (Predicted)
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum is expected to show characteristic signals for each part of the molecule. Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~12.8 | Broad Singlet | Highly deshielded, exchangeable with D₂O. |
| Amide (-NH) | ~7.8 - 8.0 | Doublet | Coupled to the α-proton. |
| Fmoc Aromatic | 7.2 - 7.9 | Multiplets | Complex pattern from the 8 protons of the fluorenyl group.[9] |
| Phenyl Aromatic | 7.0 - 7.2 | Multiplets | Pattern from the 4 protons on the 2-methylphenyl ring. |
| α-CH | ~4.1 - 4.3 | Multiplet | Coupled to both the amide proton and the β-protons. |
| Fmoc -CH₂- & -CH- | ~4.1 - 4.3 | Multiplet | Methylene and methine protons of the Fmoc group, often overlapping with the α-CH.[9] |
| β-CH₂ | ~2.9 - 3.2 | Multiplet | Diastereotopic protons adjacent to the phenyl ring. |
| Methyl (-CH₃) | ~2.3 | Singlet | Characteristic signal for the ortho-methyl group on the phenyl ring. |
2.2 Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups within the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (Broad) |
| ~3300 | N-H (Amide) | Stretching |
| ~3060, ~3030 | C-H (Aromatic) | Stretching |
| ~2950, ~2850 | C-H (Aliphatic) | Stretching |
| ~1720 - 1680 | C=O (Urethane & Carboxylic Acid) | Stretching (Strong, often overlapping) |
| ~1650 | C=O (Amide II band) | Bending |
| ~1540 | N-H (Amide II band) | Bending |
| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching |
2.3 Mass Spectrometry (MS) In Electrospray Ionization (ESI) Mass Spectrometry, the compound is expected to be readily detected in negative ion mode.
-
[M-H]⁻: Predicted at m/z 400.45
-
[M+Na]⁺: Predicted at m/z 424.44
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[M+H]⁺: Predicted at m/z 402.46
Core Applications in Peptide Science
The utility of DL-N-FMOC-2'-METHYLPHENYLALANINE stems from its dual-functionality: the Fmoc group for synthesis and the modified side chain for influencing peptide properties.
3.1 Solid-Phase Peptide Synthesis (SPPS) This compound is a cornerstone building block for introducing non-canonical residues into peptide sequences via Fmoc-SPPS.[][6] The general workflow is an iterative cycle of deprotection, activation, and coupling.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
The ortho-methyl group introduces significant steric hindrance. This can slow down the coupling reaction. To ensure complete incorporation, extended coupling times or the use of more potent coupling reagents (e.g., HATU, COMU) may be necessary, especially when coupling to a sterically hindered N-terminus.[10]
3.2 Impact on Peptide Structure and Function Incorporating 2-methylphenylalanine into a peptide sequence can profoundly alter its biological and physical properties:
-
Conformational Rigidity: The bulky ortho-methyl group restricts the rotational freedom (chi angles) of the side chain, forcing the peptide backbone into specific conformations. This is a powerful strategy for stabilizing secondary structures like β-turns or helical motifs.
-
Enzymatic Stability: The steric shield provided by the methyl group can prevent or slow proteolytic degradation by making the adjacent peptide bonds inaccessible to proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[3]
-
Binding Affinity: By locking the peptide into a bioactive conformation, the binding affinity and specificity for a target receptor or enzyme can be significantly enhanced.
Experimental Protocols & Workflows
4.1 Protocol: Manual Incorporation of DL-N-FMOC-2'-METHYLPHENYLALANINE (0.1 mmol Scale)
This protocol describes a single coupling cycle using HBTU as the activating agent. It assumes the synthesis has already started and you are coupling onto a free amine on the resin.
Materials:
-
Peptide synthesis vessel
-
N₂ line for agitation
-
DL-N-FMOC-2'-METHYLPHENYLALANINE (120.5 mg, 0.3 mmol, 3 eq.)
-
HBTU (110.9 mg, 0.29 mmol, 2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq.)
-
Resin with free N-terminal amine (0.1 mmol scale)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group from the previous residue has been removed and the resin has been thoroughly washed with DMF (5 x 10 mL). A positive Kaiser test (deep blue beads) confirms the presence of the free primary amine.
-
-
Amino Acid Activation:
-
In a separate glass vial, dissolve DL-N-FMOC-2'-METHYLPHENYLALANINE (3 eq.) and HBTU (2.9 eq.) in ~2 mL of DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Vortex the mixture for 1-2 minutes. The solution will typically change color (e.g., to yellow), indicating activation.
-
-
Coupling Reaction:
-
Drain the DMF from the synthesis vessel containing the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture with a gentle stream of N₂ or on a shaker for 2-4 hours at room temperature. Causality Note: The extended coupling time is recommended to overcome the steric hindrance of the ortho-methyl group.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive, continue coupling for another 1-2 hours or consider a double-coupling step.
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
-
-
Fmoc Deprotection (for the next cycle):
-
Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.[11]
-
Drain and wash the resin thoroughly with DMF (7 x 10 mL) to remove all traces of piperidine and dibenzofulvene adducts. The resin is now ready for the next coupling cycle.
-
4.2 Post-Synthesis Workflow
Caption: Standard workflow from synthesized peptide-resin to final pure product.
Safety, Handling, and Storage
-
Safety: DL-N-FMOC-2'-METHYLPHENYLALANINE is intended for research and development use only.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. As with all amino acid derivatives, care should be taken to avoid cross-contamination.
-
Storage: To ensure long-term stability and maintain purity, the compound should be stored tightly sealed in a cool, dry place. The recommended storage temperature is refrigerated at 0 - 8 °C.[5][6]
Conclusion
DL-N-FMOC-2'-METHYLPHENYLALANINE is more than a simple amino acid derivative; it is a strategic tool for peptide design. Its sterically demanding side chain offers a reliable method for inducing conformational constraints and enhancing metabolic stability, while its Fmoc-protected amine ensures compatibility with the most widely used and robust synthesis methodologies. By understanding its chemical properties, spectroscopic characteristics, and the nuances of its application in SPPS, researchers can effectively harness this powerful building block to advance the frontiers of peptide science, from fundamental biochemical studies to the development of next-generation peptide therapeutics.
References
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The Importance of High-Purity Fmoc-D-2-Methylphenylalanine in Research. (n.d.). Boron Molecular. Retrieved from [Link]
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The Chemical Properties and Applications of Fmoc-D-2-Methylphenylalanine. (n.d.). Boron Molecular. Retrieved from [Link]
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PubChem. (n.d.). Fmoc-4-(2-methylphenyl)-DL-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
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Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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PubChem. (n.d.). (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH). National Center for Biotechnology Information. Retrieved from [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 377-393. Retrieved from [Link]
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PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
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White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]
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Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
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